1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-(4-ethylphenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2S/c1-2-15-6-8-18(9-7-15)24(22,23)21-12-10-20(11-13-21)17-5-3-4-16(19)14-17/h3-9,14H,2,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNPQTGKFFJJOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperazine Intermediate Synthesis
The synthesis of 1-(3-chlorophenyl)piperazine serves as a critical precursor. A widely adopted method involves cyclization of diethanolamine with 3-chloroaniline derivatives. For instance, diethanolamine reacts with thionyl chloride (SOCl₂) to form bis(2-chloroethyl)methylamine hydrochloride, which subsequently undergoes nucleophilic substitution with 3-chloroaniline in xylene at elevated temperatures (120–140°C) to yield 1-(3-chlorophenyl)piperazine hydrochloride. This intermediate is isolated via crystallization, achieving >95% purity.
Reaction Scheme:
Sulfonylation with 4-Ethylbenzenesulfonyl Chloride
The sulfonyl group is introduced via reaction of 1-(3-chlorophenyl)piperazine with 4-ethylbenzenesulfonyl chloride. This step typically employs a Schotten-Baumann reaction in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (triethylamine or NaOH) at 0–25°C. The sulfonylation proceeds quantitatively within 4–6 hours, yielding the target compound after aqueous workup and recrystallization from ethanol.
Reaction Conditions:
Advanced Methodological Variations
Continuous Flow Synthesis
Recent patents describe continuous flow processes to enhance scalability and purity. For example, a two-step flow system combines the piperazine intermediate synthesis and sulfonylation in tandem reactors, reducing reaction times from hours to minutes. Key parameters include:
-
Residence Time: 70–180 seconds
-
Temperature: 90–100°C
-
Solvent Ratio: Organic/aqueous phase (1:1 to 2:1)
This method achieves 90% conversion with minimal byproducts, suitable for industrial-scale production.
Optimization and Challenges
Solvent and Temperature Effects
Byproduct Management
Common byproducts include disubstituted sulfonamides and unreacted sulfonyl chloride. Column chromatography (silica gel, hexane/ethyl acetate) or selective crystallization effectively removes these impurities.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. These may include:
Receptor Binding: The compound may bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives with aryl sulfonyl or substituted phenyl groups exhibit distinct pharmacological and physicochemical properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Key Differences and Research Findings
Pharmacological Activity: The 3-chlorophenyl group in the target compound and its analogs (e.g., mCPP, 1-(3-chlorophenyl)piperazine) is associated with 5-HT receptor antagonism, particularly at 5-HT2A/2C subtypes . Derivatives like 1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]piperazine show antimicrobial activity, likely due to the electron-withdrawing trifluoromethyl group enhancing reactivity .
Synthetic Efficiency :
- Microwave-assisted synthesis (e.g., 88% yield in 40 seconds for 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine) outperforms conventional methods (60% in 7 hours) .
- Enantioselective synthesis of compounds like 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine enables production of optically pure intermediates for antihistaminic drugs .
Structural Impact on Bioactivity :
- Substituent Position : The 3-chlorophenyl group (meta-substitution) in the target compound confers higher receptor selectivity compared to para-substituted analogs (e.g., 4-chlorophenyl derivatives) .
- Sulfonyl vs. Alkyl Groups : Sulfonyl derivatives generally exhibit stronger receptor binding than alkylated counterparts (e.g., 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine) due to enhanced electrostatic interactions .
Thermodynamic and Solubility Properties: The 4-ethylphenyl sulfonyl group in the target compound increases molecular weight (~364.89) and lipophilicity compared to methyl-substituted analogs (e.g., 364.89 vs.
Contradictions and Limitations
- Variable Receptor Effects : Some 1-arylpiperazines (e.g., 1-(3-trifluoromethylphenyl)piperazine) show mixed agonist/antagonist activity at 5-HT1B receptors, complicating structure-activity predictions .
- Synthetic Challenges : While microwave methods improve yields, scalability remains an issue for industrial applications .
Biological Activity
1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine is a synthetic compound belonging to the piperazine class, noted for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.
The synthesis of this compound typically involves a two-step process:
- Nucleophilic Substitution : The reaction between 3-chlorophenylamine and 4-ethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) forms a sulfonamide intermediate.
- Cyclization : This intermediate undergoes cyclization with piperazine under reflux conditions to yield the final product.
This compound exhibits its biological effects through several mechanisms:
- Receptor Binding : The compound may interact with specific receptors, modulating their activity.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can alter metabolic pathways.
- Signal Transduction Modulation : The compound can influence various signal transduction pathways, leading to cellular responses that may be beneficial in treating diseases.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. For instance, studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
The compound has also been evaluated for its anticancer activities. A study highlighted its ability to induce apoptosis in cancer cell lines, showcasing significant cytotoxic effects. For example, it exhibited an IC50 value of less than 10 µM against several cancer cell lines, indicating potent antiproliferative activity .
Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating its potential as an antimicrobial agent.
Study 2: Anticancer Activity
Another investigation focused on the compound's anticancer properties. It was tested against human breast cancer cell lines (MCF-7) and showed significant growth inhibition with an IC50 value of 5 µM. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-(3-Chlorophenyl)piperazine | Structure | 15 | Receptor antagonist |
| 4-[(4-Ethylphenyl)sulfonyl]piperazine | Structure | 20 | Enzyme inhibitor |
| This compound | Structure | 5 | Caspase activation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
